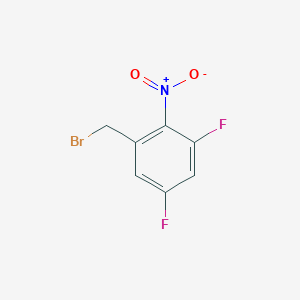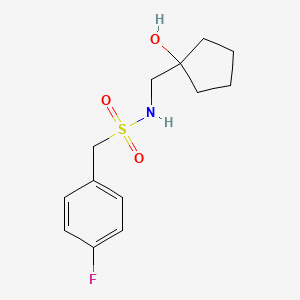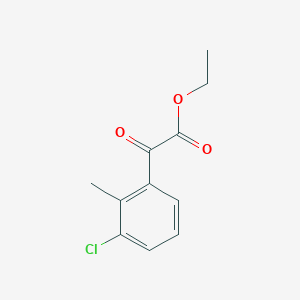
N-propyl-2,3-dihydro-1H-indène-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields.
Applications De Recherche Scientifique
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of the NLRP3 inflammasome, which is involved in various inflammatory diseases.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions, particularly in the context of inflammation and immune response.
Industrial Applications: N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is also explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mécanisme D'action
Target of Action
The primary target of N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the pathophysiology of multiple inflammation-related diseases .
Mode of Action
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide interacts with its target by binding directly to the NLRP3 protein . This binding blocks the assembly and activation of the NLRP3 inflammasome, effectively inhibiting a form of cell death known as pyroptosis .
Biochemical Pathways
The compound’s interaction with the NLRP3 inflammasome affects the biochemical pathway leading to pyroptosis . By inhibiting the activation of the NLRP3 inflammasome, the compound prevents the downstream effects of this pathway, which include inflammation and cell death .
Pharmacokinetics
The compound has been noted for its significant distribution in the colon , suggesting that it may have favorable absorption and distribution properties.
Result of Action
The result of N-propyl-2,3-dihydro-1H-indene-5-sulfonamide’s action is the significant inhibition of NLRP3 inflammasome activation . This leads to a reduction in inflammation and cell death, thereby relieving symptoms of diseases related to inflammation, such as inflammatory bowel disease .
Méthodes De Préparation
The synthesis of N-propyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Comparaison Avec Des Composés Similaires
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide can be compared with other sulfonamide derivatives such as:
N-methyl-2,3-dihydro-1H-indene-5-sulfonamide: Similar in structure but with a methyl group instead of a propyl group, this compound may exhibit different pharmacokinetic properties and biological activities.
N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide: This compound has an ethyl group, which can influence its solubility and reactivity compared to the propyl derivative.
N-butyl-2,3-dihydro-1H-indene-5-sulfonamide: With a butyl group, this compound may have different steric and electronic effects, impacting its interaction with biological targets.
Propriétés
IUPAC Name |
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-8-13-16(14,15)12-7-6-10-4-3-5-11(10)9-12/h6-7,9,13H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDITPUXXHNQOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2358261.png)


![2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2358265.png)




![8-(3,4-Difluorobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2358274.png)
![4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358277.png)



![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2358283.png)
